MK771 - 66537-55-1

MK771

Catalog Number: EVT-276103
CAS Number: 66537-55-1
Molecular Formula: C16H22N6O4S
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK771 is a therapeutic agent and an analog of the Thyrotropin Releasing Hormone (TRH). TRH and its analogs may be useful in combating some of the withdrawal symptoms in opiate-dependent subjects.
Overview

MK-771 is a synthetic compound that belongs to the class of thyrotropin-releasing hormone analogs. It has been studied for its effects on neurotransmitter release, particularly acetylcholine, in various regions of the brain. The compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders and its role in modulating cholinergic activity.

Source

MK-771 was developed as part of research aimed at understanding the mechanisms of action of thyrotropin-releasing hormone and its analogs. The compound has been investigated in several studies, highlighting its influence on neurotransmitter dynamics, particularly acetylcholine levels in the brain.

Classification

MK-771 is classified as a thyrotropin-releasing hormone analog. Its chemical structure and properties allow it to interact with specific receptors in the brain, making it a subject of interest in pharmacological research.

Synthesis Analysis

Methods

The synthesis of MK-771 involves multiple steps that typically include the formation of peptide bonds and the introduction of specific functional groups to achieve the desired pharmacological properties. While detailed synthetic routes are proprietary, common methods employed in peptide synthesis include:

  1. Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to form peptides.
  2. Solution-phase synthesis: This approach can be used for smaller scale synthesis or modification of existing peptides.

Technical Details

The synthesis process requires careful control over reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of MK-771. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

MK-771 is characterized by a specific molecular structure that includes a sequence of amino acids resembling that of natural thyrotropin-releasing hormone. The precise arrangement of atoms and functional groups contributes to its biological activity.

Data

The molecular formula for MK-771 is typically represented as C₁₄H₁₈N₄O₄S. The compound's molecular weight is approximately 334.38 g/mol. Structural analysis through techniques such as nuclear magnetic resonance spectroscopy provides insights into the three-dimensional conformation of the molecule.

Chemical Reactions Analysis

Reactions

MK-771 participates in various biochemical reactions within the body, primarily involving neurotransmitter systems. One significant reaction is its interaction with cholinergic receptors, leading to altered acetylcholine release.

Technical Details

The efficacy of MK-771 can be influenced by several factors, including receptor affinity and downstream signaling pathways activated upon binding to its target receptors. Research indicates that MK-771 can antagonize certain effects induced by other compounds, such as pentobarbital, which affects acetylcholine levels in different brain regions .

Mechanism of Action

Process

MK-771 exerts its effects primarily through modulation of neurotransmitter release. It has been shown to increase extracellular levels of acetylcholine in the hippocampus and striatum, which are critical regions involved in memory and motor function .

Data

Studies utilizing intracerebral dialysis techniques have demonstrated that MK-771 enhances acetylcholine release, suggesting a potential mechanism for improving cognitive function or addressing deficits associated with neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

MK-771 is typically a white to off-white solid at room temperature. It is soluble in organic solvents but may have limited solubility in water depending on its formulation.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile suggests it can participate in various chemical interactions typical for peptide-based compounds.

Applications

Scientific Uses

MK-771 has potential applications in several scientific fields:

  1. Neuroscience Research: Investigating cholinergic signaling pathways and their implications in cognitive disorders.
  2. Pharmacology: Studying drug interactions involving neurotransmitter systems.
  3. Therapeutic Development: Exploring MK-771's potential as a treatment for conditions such as Alzheimer's disease or other cognitive impairments due to its ability to enhance acetylcholine release.
Theoretical Foundations of MK771 Pharmacodynamics

Neuroendocrine Modulation Mechanisms of Thyrotropin-Releasing Hormone Analogs

MK771 (L-pyro-2-aminoadipyl-L-histidyl-L-thiazolidine-4-carboxamide) is a metabolically stabilized analog of thyrotropin-releasing hormone (TRH) designed to overcome rapid degradation of native TRH. Its primary neuroendocrine effects are mediated through tripartite modulation of monoaminergic systems:

  • Catecholaminergic Pathways: MK771 increases striatal and hippocampal dopamine release by 22-31% and elevates dihydroxyphenylacetic acid (DOPAC) concentrations by 33%, indicating enhanced dopaminergic turnover [1] [9]. Norepinephrine synthesis is augmented via increased soluble tyrosine hydroxylase activity in olfactory tubercles (31%) and striatum (22%), with concurrent elevation of 3-methoxy-4-hydroxy-phenylethylene glycol (MHPG) by 33% [9]. This establishes MK771 as a broad-spectrum catecholamine modulator.

  • Cholinergic Activation: In Alzheimer’s disease models, MK771 enhances hippocampal acetylcholine release by 40-60% without affecting striatal cholinergic systems, demonstrating region-specific efficacy [1]. This selective action underlies its nootropic effects in medial septal-lesioned rats, reversing learning deficits through hippocampal pathway activation [1].

  • Neurotensin Interactions: MK771-induced electromyographic activity is antagonized by neurotensin, suggesting functional interplay between TRH receptors and neuropeptide systems in motor regulation [1]. This cross-talk modulates cardiovascular responses, as evidenced by MK771’s pressor effects in the preoptic suprachiasmatic nucleus blocked by propranolol [1].

Table 1: Neurochemical Effects of MK771 in Preclinical Models

Target SystemBiomarker ChangeBrain RegionMagnitude
Dopaminergic↑ DOPACCerebroventricles+33%
Noradrenergic↑ MHPGOlfactory tubercles+33%
Cholinergic↑ AcetylcholineHippocampus+40-60%
Enzymatic↑ Tyrosine hydroxylaseStriatum+22%

Receptor Binding Affinity Models for TRH Analog Bioactivity

MK771’s bioactivity is governed by its stereoselective affinity for TRH receptors (TRH-R), with computational models revealing key structure-activity relationships:

  • Affinity Optimization: Molecular docking simulations show MK771’s thiazolidine-4-carboxamide moiety forms additional hydrogen bonds with TRH-R transmembrane domains compared to native TRH (pyroglutamyl-histidyl-prolinamide). This increases binding energy by 2.3 kcal/mol, reducing theoretical Ki from 36 nM (TRH) to 8.5 nM [1] [6]. The (4R)-4-aminocarbonyl configuration enhances receptor residence time by 40% through hydrophobic pocket interactions [1].

  • Spinal Cord Selectivity: Competitive binding assays demonstrate MK771’s 5-fold higher affinity for spinal TRH-R versus cerebral receptors (Kd = 1.7 nM vs 8.9 nM), enabling targeted neuromodulation in spinal injury models [1]. This differential binding is attributed to TRH-R isoform specificity, with MK771 showing 90% occupancy at TRH-R2 subtypes predominant in motor nuclei [1].

  • Receptor Downregulation: Chronic administration (5 days, 2 mg/kg/day) reduces cortical TRH receptor density by 35-40% via clathrin-mediated endocytosis, inducing behavioral tolerance while preserving spinal cord receptor populations [2] [6]. This highlights tissue-specific adaptive responses.

Table 2: Receptor Binding Parameters of TRH Analogs

CompoundTRH-R1 Kd (nM)TRH-R2 Kd (nM)Plasma Protein Binding (%)
TRH (native)36 ± 2.142 ± 3.518 ± 1.2
MK7718.9 ± 0.81.7 ± 0.365 ± 4.7
DN-141715 ± 1.45.2 ± 0.658 ± 3.9

Comparative Pharmacokinetic Frameworks for Peptide-Based Therapeutics

MK771 exemplifies strategic pharmacokinetic optimization of peptide therapeutics through three interconnected frameworks:

  • Metabolic Stability: Unlike TRH (t1/2 = 4-6 min in plasma), MK771 reserves degradation by pyroglutamyl aminopeptidase and prolyl endopeptidase due to:
  • L-thiazolidine-4-carboxamide substitution preventing C-terminal cleavage
  • Carboxamide group blocking amidase activityThis extends plasma half-life to 48-52 minutes in rats, as quantified by 3H-labeled tracer studies [1] [6]. Gut metabolism is reduced 7-fold compared to TRH, enhancing systemic exposure [1].

  • Absorption Barriers: Despite enzymatic stabilization, MK771 faces bioavailability limitations (<2% oral) due to:

  • High hydrophilicity (logP = -1.2) limiting transcellular diffusion
  • P-glycoprotein efflux in intestinal epithelia (efflux ratio = 4.7)
  • Molecular weight (394.45 g/mol) exceeding passive paracellular transport thresholds [10]In situ intestinal perfusion shows jejunal permeability (Peff) of 0.18 × 10−4 cm/s, classifying it as a low-permeability compound [10].

  • Distribution Kinetics: Radioligand distribution studies (14C-MK771) reveal:

  • Brain-to-plasma ratio of 0.6:1, indicating moderate blood-brain barrier penetration
  • Volume of distribution (Vd) = 1.8 L/kg, suggesting extensive tissue binding
  • 65% plasma protein binding, primarily to albumin [6] [9]Active transport mechanisms contribute to CNS delivery, as evidenced by 70% reduction in brain uptake when co-administered with probenecid [1].

Table 3: Pharmacokinetic Comparison of TRH Analogs

ParameterTRHMK771DN-1417
Plasma t1/2 (min)4-648-5268-72
Proteolytic ResistanceLowHighModerate
Oral Bioavailability<0.1%1.8-2.2%2.5-3.0%
BBB PenetrationMinimalModerateHigh
Major Elimination RouteRenal (95%)Renal (70%)Hepatic (60%)

Comprehensive Compound Index

Properties

CAS Number

66537-55-1

Product Name

MK771

IUPAC Name

(4S)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide

Molecular Formula

C16H22N6O4S

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C16H22N6O4S/c17-14(24)12-6-27-8-22(12)16(26)11(4-9-5-18-7-19-9)21-15(25)10-2-1-3-13(23)20-10/h5,7,10-12H,1-4,6,8H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m0/s1

InChI Key

OGUDACTYCTVDNZ-SDDRHHMPSA-N

SMILES

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

(2S)-N-((2S)-1-((4S)-4-Carbamoyl-1,3-thiazolidin-3-yl)-3-(1H-imidazol-5-yl)-1-oxo-2-propanyl)-6-oxo-2-piperidinecarboxamide
MK 771
MK 771, (2S-(2R*(1R*(S*))))-isomer
MK 771, (2S-(2R*(R*(R*))))-isomer
MK-771
pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide
pyro-2-aminoadipylhistidylthiazolidine-4-carboxyamide
pyro-Aad-His-Tzl-NH2

Canonical SMILES

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N

Isomeric SMILES

C1C[C@H](NC(=O)C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@@H]3C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.